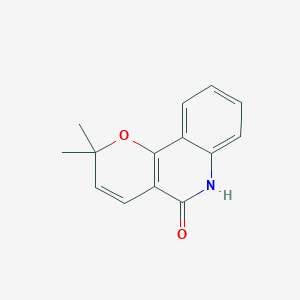

Flindersine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMNABLQWUMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200324 | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-64-8 | |

| Record name | Flindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindersine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindersine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flindersine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flindersine is a pyranoquinoline alkaloid first isolated from plants of the Flindersia genus (Rutaceae family). It has since been identified in various other species, including Toddalia asiatica.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and analytical data of this compound, along with a summary of its known biological activities.

Chemical Structure and Properties

This compound is a heterocyclic compound with a rigid, planar structure. Its systematic IUPAC name is 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one. The molecule consists of a quinolinone core fused with a dimethylpyran ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][4] |

| Molecular Weight | 227.26 g/mol | [1][4] |

| Exact Mass | 227.094628657 Da | [1] |

| CAS Number | 523-64-8 | [1] |

| InChIKey | PXNMNABLQWUMCX-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1(C)C=Cc2c(c3ccccc3[nH]c2=O)O1 | [4] |

| Appearance | To be specified based on experimental observation. | |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1][5] |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The solvent used was Chloroform-d (CDCl₃).

| Atom Number | Chemical Shift (ppm) |

| C2 | 77.2 |

| C3 | 126.8 |

| C4 | 116.0 |

| C4a | 138.8 |

| C5 | 163.5 |

| C5a | 114.5 |

| C6 | 121.8 |

| C7 | 121.8 |

| C8 | 130.2 |

| C9 | 115.8 |

| C9a | 153.2 |

| C10 | 28.1 |

| C11 | 28.1 |

| C12 | Not Reported |

Data sourced from publicly available spectral databases. Precise assignments may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.

| Ion | m/z (calculated) | m/z (observed) | Relative Intensity |

| [M+H]⁺ | 228.0968 | 228.1019 | High |

| [M]⁺ | 227.0946 | Not specified | Not specified |

Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for alkaloids involve the loss of small neutral molecules and cleavage of the heterocyclic rings. A detailed fragmentation analysis of this compound would require specific experimental data.

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following is a generalized protocol for the isolation of this compound from the leaves of Toddalia asiatica, based on literature reports.[1][5]

-

Extraction:

-

Air-dry the leaves of Toddalia asiatica at room temperature and then pulverize them into a fine powder.

-

Perform a successive solvent extraction of the powdered leaves using solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol. This is typically done by cold percolation, where the plant material is soaked in each solvent for a period of 48-72 hours.

-

Collect the ethyl acetate extract, as this fraction is reported to have the highest concentration of this compound.

-

-

Chromatographic Separation:

-

Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing this compound and concentrate them.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., methanol) to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), MS, and comparison with literature data.

-

Biological Activity

This compound has been reported to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development.

-

Antimicrobial Activity: this compound has demonstrated activity against various bacteria and fungi.[2][3]

-

Anticancer Activity: Some studies have indicated that this compound possesses cytotoxic effects against certain cancer cell lines.

-

Insecticidal and Larvicidal Activity: The compound has shown potential as a natural pesticide due to its insecticidal and larvicidal properties.

The precise mechanisms of action and the signaling pathways involved in these biological activities are still under investigation and represent an active area of research.

Visualizations

Conceptual Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Biological Action Relationship

This diagram illustrates a hypothetical relationship between this compound and its potential biological effects, which may be mediated through various cellular signaling pathways.

Caption: A conceptual diagram of this compound's potential mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lindersin B from Lindernia crustacea induces neuritogenesis by activation of tyrosine kinase A/phosphatidylinositol 3 kinase/extracellular signal-regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

Flindersine: A Technical Guide to its Natural Sources, Plant Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flindersine, a furoquinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, and methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound and its derivatives. This document consolidates current knowledge on the botanical origins of this compound, outlines its biosynthetic pathway, and presents a generalized framework for its isolation from plant materials.

Natural Sources and Plant Distribution of this compound

This compound and its N-methylated derivative are primarily found within the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family. The distribution of these plants spans tropical and subtropical regions worldwide.

Primary Genus: Flindersia

The genus Flindersia is a significant source of this compound and is predominantly found in Australia, with some species extending to New Caledonia, New Guinea, and the Moluccas. Many species within this genus thrive in rainforest environments.

-

Flindersia australis : Commonly known as Australian teak or crow's ash, this species is endemic to the rainforests of north-eastern Australia[1]. It is a prominent source of this compound.

Other Significant Plant Sources

This compound and its derivatives have been isolated from several other genera within the Rutaceae family, indicating a broader distribution of this alkaloid.

-

Toddalia asiatica : This species is widely distributed across Africa and Asia[2][3]. It is a well-documented source of this compound and is used in traditional medicine[1][4].

-

Micromelum falcatum : Found in the tropical regions of Southeast and East Asia, particularly in southern and southwestern China, the stem bark of this plant is a known source of N-methylthis compound[4][5].

-

Zanthoxylum integrifoliolum : This plant species is native to the Philippines and Taiwan and has been identified as a source of N-methylthis compound[1][6].

-

Melicope latifolia : The fruits of this plant are a source of N-methylthis compound.

-

Fagara chalybea and Fagara holtziana : These East African medicinal plants are also known sources of N-methylthis compound.

The following table summarizes the key plant sources of this compound and their geographical distribution.

| Genus | Species | Common Name(s) | Primary Location(s) | Plant Part(s) Containing this compound/Derivatives |

| Flindersia | F. australis | Australian Teak, Crow's Ash | North-eastern Australia | Not specified in detail in the provided results |

| Toddalia | T. asiatica | Orange Climber | Africa, Asia | Root, Leaves |

| Micromelum | M. falcatum | Southeast and East Asia | Stem Bark | |

| Zanthoxylum | Z. integrifoliolum | Philippines, Taiwan | Not specified in detail in the provided results | |

| Melicope | M. latifolia | Not specified in detail in the provided results | Fruits | |

| Fagara | F. chalybea | East Africa | Not specified in detail in the provided results | |

| Fagara | F. holtziana | East Africa | Not specified in detail in the provided results |

Note: While the presence of this compound in these species is well-documented, specific quantitative data on the yield of this compound from different plant parts is not widely available in the reviewed literature. Such data would require targeted analytical studies, such as High-Performance Liquid Chromatography (HPLC) quantification, on specific plant materials.

Biosynthesis of this compound

This compound belongs to the class of furoquinoline alkaloids. Its biosynthesis initiates from the aromatic amino acid, anthranilic acid . The following diagram illustrates the key steps in the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound.

The pathway involves the formation of the 2-quinolone core from anthranilic acid, followed by prenylation at the C-3 position. Subsequent hydroxylation and cyclization of the prenyl side chain lead to the formation of the characteristic furan ring of the furoquinoline alkaloid skeleton. Key intermediates in this pathway include platydesmine and dictamnine.

Experimental Protocols: Extraction and Isolation

The following section outlines a generalized experimental protocol for the extraction and isolation of this compound from plant material. It is important to note that this is a representative workflow, and optimization of specific parameters (e.g., solvent ratios, chromatographic conditions) is crucial for achieving high purity and yield.

General Experimental Workflow

The diagram below illustrates a typical workflow for the isolation of this compound from plant sources.

Caption: Generalized workflow for this compound isolation.

Detailed Methodologies

3.2.1. Plant Material Preparation

-

The selected plant material (e.g., root bark, stem bark, or leaves) should be air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the alkaloids.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.2.2. Extraction

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a boiling solvent (e.g., methanol) for several hours.

3.2.3. Fractionation

-

The crude extract obtained after solvent evaporation is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A common procedure involves dissolving the crude extract in a methanol/water mixture and then partitioning it successively with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds like fats and waxes), followed by chloroform or ethyl acetate (which will extract the alkaloids). This compound is known to be extracted into the ethyl acetate fraction[4].

3.2.4. Chromatographic Purification

-

Silica Gel Column Chromatography: The enriched alkaloid fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., a gradient of n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and subjected to final purification using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The peak corresponding to this compound is collected.

3.2.5. Structure Elucidation and Characterization

The purity and identity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

X-ray Crystallography: Can be used to determine the definitive three-dimensional structure of the crystalline compound.

Note: The success of the isolation and purification process is highly dependent on the careful selection of solvents and chromatographic conditions, which may require optimization for each specific plant source and batch.

Conclusion

This compound is a promising natural product with a well-defined distribution within the Rutaceae family, particularly in the genus Flindersia and several other genera like Toddalia and Micromelum. While its presence in these plants is established, there is a need for more quantitative studies to determine the precise yields of this compound from various plant parts. The biosynthetic pathway of this compound is understood to proceed through the furoquinoline alkaloid pathway, originating from anthranilic acid. The generalized extraction and isolation protocols provided in this guide offer a solid foundation for researchers to obtain pure this compound for further pharmacological and drug development studies. Future research should focus on quantitative analysis across different plant sources and the development of optimized and scalable purification protocols to facilitate the broader investigation of this valuable natural compound.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloids from the stem bark of Micromelum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

The Biosynthesis of Flindersine: A Pyranoquinoline Alkaloid from Rutaceae

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of flindersine, a pyranoquinoline alkaloid found in various species of the Rutaceae family. While the complete enzymatic pathway has not been fully elucidated in vitro, extensive research on related quinoline and furoquinoline alkaloids allows for the construction of a well-supported hypothetical pathway. This document outlines the key precursors, intermediates, and putative enzyme classes involved in the formation of this compound, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to this compound and its Significance

This compound is a prominent member of the pyranoquinoline class of alkaloids, characterized by a quinolone core fused to a dimethylpyran ring. It is found in several genera of the Rutaceae family, including Flindersia, Zanthoxylum, and Haplophyllum. Like many alkaloids, this compound and its derivatives have garnered interest for their diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the synthesis of novel analogs with enhanced therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway common to many quinoline alkaloids, originating from the primary metabolite anthranilic acid. The pathway can be conceptually divided into three main stages: formation of the quinolone core, prenylation, and subsequent cyclization to form the pyran ring.

Stage 1: Formation of the 4-Hydroxy-2-quinolone Core

The initial steps involve the condensation of anthraniloyl-CoA (derived from anthranilic acid) with two molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS), likely a quinolone synthase (AQS). The resulting intermediate undergoes cyclization to form 2,4-dihydroxyquinoline. This intermediate exists in equilibrium with its tautomer, 4-hydroxy-2-quinolone.

Stage 2: C-Prenylation of the Quinolone Intermediate

The 4-hydroxy-2-quinolone scaffold is then modified by the addition of a dimethylallyl group (a C5 isoprenoid unit) derived from dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by a prenyltransferase, which attaches the prenyl group to the C-3 position of the quinolone ring, yielding 3-(3,3-dimethylallyl)-2,4-dihydroxyquinoline.

Stage 3: Oxidative Cyclization to Form the Pyran Ring

The final step in the formation of the this compound backbone is the cyclization of the prenyl side chain. This is proposed to be an oxidative cyclization reaction, likely catalyzed by a cytochrome P450 monooxygenase. This enzyme would hydroxylate the terminal methyl group of the prenyl side chain, which then undergoes a cyclization reaction to form the characteristic pyran ring of this compound.

Visualization of the Proposed this compound Biosynthetic Pathway

Quantitative Data on this compound Biosynthesis

To date, there is a notable absence of published quantitative data specifically for the enzymes and intermediates in the this compound biosynthetic pathway. However, based on studies of other plant alkaloid pathways, we can project potential values for future experimental validation. The following table presents hypothetical, yet plausible, quantitative data for the key enzymatic steps.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Precursor Incorporation Rate (%) | Product Yield (mg/g DW) |

| Quinolone Synthase | Anthraniloyl-CoA, Malonyl-CoA | 50 - 150 | 0.1 - 1.0 | N/A | N/A |

| Prenyltransferase | 2,4-Dihydroxyquinoline, DMAPP | 20 - 100 | 0.5 - 5.0 | 5 - 15 (¹⁴C-Anthranilic acid) | N/A |

| Cytochrome P450 Monooxygenase | 3-(3,3-Dimethylallyl)-2,4-dihydroxyquinoline | 10 - 80 | 1.0 - 10.0 | N/A | 0.1 - 2.0 |

Note: The data in this table are illustrative and intended to provide a framework for experimental design. Actual values will need to be determined empirically.

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the precise biosynthetic pathway of this compound requires a combination of tracer studies, enzyme assays, and molecular biology techniques. Below is a detailed protocol for a foundational experiment: in vivo feeding of labeled precursors to plant tissue cultures.

Protocol: In Vivo Feeding of Labeled Precursors

Objective: To confirm the incorporation of anthranilic acid into the this compound backbone.

Materials:

-

Aseptic callus or suspension cultures of a this compound-producing Rutaceae species (e.g., Ruta graveolens).

-

Gamborg's B5 medium (or other suitable plant tissue culture medium).

-

[¹⁴C]-Anthranilic acid (radiolabeled precursor).

-

Sterile water.

-

Liquid nitrogen.

-

Mortar and pestle.

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

TLC developing chamber.

-

Mobile phase: Toluene:Ethyl Acetate (8:2, v/v).

-

UV lamp (254 nm).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Reference standard of this compound.

Procedure:

-

Culture Preparation: Grow plant cell suspension cultures in liquid B5 medium on a rotary shaker at 25°C under a 16/8 h light/dark cycle until they reach the mid-logarithmic growth phase.

-

Precursor Feeding: Prepare a sterile stock solution of [¹⁴C]-anthranilic acid in sterile water. Add the labeled precursor to the cell cultures to a final concentration of 10 µM.

-

Incubation: Continue to incubate the cultures under the same conditions for 24, 48, and 72 hours.

-

Harvesting: After each time point, harvest the cells by vacuum filtration. Wash the cells with sterile water and then freeze them in liquid nitrogen.

-

Extraction: Grind the frozen cells to a fine powder using a mortar and pestle. Extract the powdered cells with ethyl acetate three times.

-

Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.

-

TLC Analysis: Dissolve the crude extract in a small volume of ethyl acetate and spot it onto a TLC plate alongside the this compound reference standard.

-

Chromatography: Develop the TLC plate in a chamber saturated with the mobile phase.

-

Visualization: After development, air dry the plate and visualize the spots under a UV lamp. The spot corresponding to this compound in the extract should have the same R_f value as the standard.

-

Radioactivity Measurement: Scrape the silica gel from the area of the this compound spot into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the incorporation rate of [¹⁴C]-anthranilic acid into this compound as a percentage of the total radioactivity fed to the cultures.

Visualization of the Experimental Workflow

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for further investigation into the molecular and enzymatic machinery responsible for its production in Rutaceae. Future research should focus on the isolation and characterization of the key enzymes, particularly the quinolone synthase, the C3-prenyltransferase, and the cytochrome P450 monooxygenase. The elucidation of these enzymes will not only confirm the proposed pathway but also open up avenues for the metabolic engineering of this compound production in microbial or plant-based systems. This could lead to a sustainable supply of this and related alkaloids for further pharmacological evaluation and development.

An In-depth Technical Guide to the Physical and Chemical Properties of Flindersine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flindersine, a pyranoquinoline alkaloid, is a naturally occurring compound predominantly found in plants of the Rutaceae family. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notable antidiabetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its role in relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

This compound is chemically known as 2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one. Its fundamental properties are summarized in the tables below.

| Identifier | Value | Citation |

| IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | [1] |

| CAS Number | 523-64-8 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Canonical SMILES | CC1(C)C=CC2=C(O1)C3=CC=CC=C3NC2=O | [1] |

| InChI Key | PXNMNABLQWUMCX-UHFFFAOYSA-N | [1] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Citation |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 195-197 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in methanol and ethanol. Practically insoluble in water. | [2] |

| Storage Conditions | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. |

Table 2: Physical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The key spectral data are summarized below.

UV-Visible Spectroscopy

| Solvent | λmax (nm) | log ε | Citation |

| Methanol | 235, 333, 350, 365 | 4.42, 4.00, 4.10, 3.93 |

Table 3: UV-Visible Spectral Data for this compound

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | N-H stretching (amide) | Strong, broad |

| ~3050 | C-H stretching (aromatic) | Medium |

| ~2980, 2930 | C-H stretching (aliphatic, CH₃) | Medium |

| ~1650 | C=O stretching (γ-quinolone) | Strong |

| ~1600, 1580, 1480 | C=C stretching (aromatic and pyran rings) | Medium to Strong |

| ~1150 | C-O-C stretching (ether) | Strong |

Table 4: FT-IR Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework of this compound.

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.98 | d | 7.8 | H-4' |

| 7.50 | t | 7.6 | H-2' |

| 7.28 | d | 8.0 | H-1' |

| 7.15 | t | 7.4 | H-3' |

| 6.65 | d | 9.8 | H-4 |

| 5.60 | d | 9.8 | H-3 |

| 1.50 | s | - | 2 x CH₃ |

Table 5: ¹H NMR Spectral Data for this compound

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C-5 |

| 155.0 | C-5'a |

| 139.0 | C-4'a |

| 130.5 | C-2' |

| 128.0 | C-4 |

| 122.5 | C-3' |

| 121.0 | C-4' |

| 116.0 | C-3 |

| 115.5 | C-1' |

| 105.0 | C-2'a |

| 78.0 | C-2 |

| 28.0 | 2 x CH₃ |

Table 6: ¹³C NMR Spectral Data for this compound

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Citation |

| LC-MS | ESI | 228.1019 | [1] |

Table 7: Mass Spectrometry Data for this compound

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol is based on the method described by Duraipandiyan and Ignacimuthu (2009).[3]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Toddalia asiatica.

Detailed Methodology:

-

Plant Material Preparation: The leaves of Toddalia asiatica are collected, washed, shade-dried, and then pulverized into a coarse powder.

-

Successive Solvent Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then ethyl acetate. This is usually performed using a Soxhlet apparatus or by maceration.

-

Fractionation of the Active Extract: The ethyl acetate extract, which is reported to have significant antimicrobial activity and contains this compound, is concentrated under reduced pressure. The concentrated extract is then subjected to column chromatography over silica gel.

-

Elution and Isolation: The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization and Purification: Fractions showing the presence of a compound with an Rf value corresponding to this compound are pooled, concentrated, and allowed to crystallize. The resulting crystals are then recrystallized from a suitable solvent, such as methanol, to obtain pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished through various routes. One of the early and notable syntheses was reported by Huffman and Hsu in 1972.

Retrosynthetic Analysis of this compound

References

Flindersine: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flindersine, a pyranoquinoline alkaloid, has been a subject of scientific inquiry for decades owing to its interesting chemical structure and diverse biological activities. This document provides an in-depth technical overview of the history of this compound, from its initial discovery and isolation to its chemical synthesis and elucidation of its biological mechanisms of action. Detailed experimental protocols for its extraction and synthesis are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the key historical milestones and its significant signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History of Isolation

This compound (C₁₄H₁₃NO₂) was first isolated from the bark of the Australian timber tree Flindersia australis (Rutaceae). The pioneering work was conducted by R. F. C. Brown, J. J. H. Simes, and E. Ritchie in the early 1950s. Their research, published in the Australian Journal of Chemistry in 1954, marked the formal discovery of this novel alkaloid. Subsequent studies have identified this compound in other plants of the Rutaceae family, notably Toddalia asiatica, a plant used in traditional medicine.[1]

The historical progression of this compound's discovery and key scientific achievements are outlined below:

Quantitative Data

The physicochemical and spectroscopic properties of this compound have been well-characterized since its discovery. Below is a summary of key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | Brown, Simes, and Ritchie (1954) |

| Molecular Weight | 227.26 g/mol | PubChem CID 68230 |

| Melting Point | 192-193 °C | Brown, Simes, and Ritchie (1954) |

| UV λmax (EtOH) | 236, 245, 335, 350 nm | Brown, Simes, and Ritchie (1954) |

| Yield (from F. australis) | ~0.1% of the weight of the dried bark | Brown, Simes, and Ritchie (1954) (est.) |

| Yield (Govindachari Synthesis) | Not explicitly stated in the 1954 paper. | Govindachari and Rajagopalan (1954) |

Table 1: Physicochemical and Yield Data for this compound

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.50 (m, 2H), 7.20 (m, 1H), 6.75 (d, 1H), 5.60 (d, 1H), 1.50 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 163.8, 155.5, 140.2, 130.5, 128.7, 122.5, 121.8, 116.2, 115.4, 114.8, 78.2, 28.2 |

| IR (Nujol) | 3150, 1650, 1630, 1590, 1550 cm⁻¹ |

| Mass Spec (EI) | m/z 227 (M+), 212, 184, 156 |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Isolation of this compound from Flindersia australis (Brown, Simes, and Ritchie, 1954)

The following protocol is an adaptation of the original method described by Brown, Simes, and Ritchie.

-

Extraction: The dried, milled bark of Flindersia australis is subjected to continuous extraction with light petroleum (b.p. 60-80 °C) in a Soxhlet apparatus.

-

Initial Crystallization: The petroleum extract is concentrated to a small volume. Upon cooling, crude this compound crystallizes out.

-

Filtration: The crude product is collected by filtration.

-

Chromatography of Mother Liquor: The mother liquor is concentrated and the residue is dissolved in benzene and chromatographed on a column of activated alumina.

-

Elution and Final Crystallization: The column is eluted with a mixture of benzene and chloroform. The fractions containing this compound are combined, evaporated, and the residue is recrystallized from light petroleum to yield pure this compound.

Total Synthesis of this compound (Govindachari and Rajagopalan, 1954)

An early and notable total synthesis of this compound was reported by Govindachari and Rajagopalan in 1954. The key steps are outlined below.

-

Condensation: 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone is condensed with ethyl acetoacetate in the presence of a condensing agent.

-

Cyclization: The resulting product is cyclized by heating with a dehydrating agent such as polyphosphoric acid to form the pyranoquinoline ring system.

-

Purification: The final product, this compound, is purified by crystallization.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an antidiabetic agent. Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the subsequent translocation of Glucose Transporter 4 (GLUT4).[2]

This compound acts as a PPARγ agonist. Activation of PPARγ in adipose and muscle tissues is known to improve insulin sensitivity. One of the downstream effects of PPARγ activation is the increased expression and translocation of GLUT4 to the cell membrane. This process is often mediated by the phosphorylation of AMP-activated protein kinase (AMPK). The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.

The proposed signaling pathway for the antidiabetic effect of this compound is depicted below:

Conclusion

This compound, since its discovery over half a century ago, continues to be a molecule of significant interest. Its journey from a natural isolate to a potential therapeutic agent for diabetes underscores the importance of natural product research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this fascinating alkaloid. Future research may focus on optimizing its synthesis, elucidating more of its biological targets, and evaluating its therapeutic potential in preclinical and clinical settings.

References

Flindersine Alkaloid: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flindersine, a pyranoquinoline alkaloid, has emerged as a promising natural product with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the anticancer, antimicrobial, and anti-inflammatory properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the known signaling pathways and experimental workflows.

Introduction

This compound (2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one) is a naturally occurring alkaloid predominantly found in plants of the Rutaceae family, such as Flindersia australis and Toddalia asiatica.[1] Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic potential of this compound, revealing a range of biological effects that are of significant interest to the pharmaceutical industry. This guide will systematically explore the multifaceted biological activity of this compound.

Anticancer Activity

While comprehensive studies on this compound's anticancer activity are still emerging, research on its derivatives, such as 8-methoxythis compound, provides significant insights into its potential as an anticancer agent.

Cytotoxicity and Apoptosis Induction

Studies on 8-methoxythis compound have demonstrated its ability to inhibit the proliferation of human colorectal cancer cells. This effect is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity Data for this compound Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 8-Methoxythis compound | LoVo (colorectal cancer) | CCK-8 | Not explicitly stated | [Source on 8-methoxythis compound activity] |

| 8-Methoxythis compound | RKO (colorectal cancer) | CCK-8 | Not explicitly stated | [Source on 8-methoxythis compound activity] |

Note: Specific IC50 values for this compound against various cancer cell lines are not yet widely reported in publicly available literature.

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of this compound derivatives are linked to the modulation of key intracellular signaling pathways.

Research on 8-methoxythis compound has shown that it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of p38 and ERK1/2 proteins. This activation is a crucial element in the induction of apoptosis and cell cycle disruption in cancer cells.

References

Flindersine's Anticancer Potential: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flindersine, a quinoline alkaloid, has emerged as a compound of interest in oncology research. While direct studies on this compound are limited, significant insights into its potential anticancer mechanism can be drawn from investigations into its close derivative, 8-methoxythis compound (8-MF), and extracts of plants containing this compound, such as Toddalia asiatica. This guide provides a comprehensive overview of the current understanding of how this compound and its analogs may exert their cytotoxic effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is primarily derived from studies on 8-methoxythis compound, offering a strong foundational model for the potential bioactivity of this compound.

Core Mechanisms of Action

The anticancer activity of this compound derivatives appears to be multifactorial, primarily converging on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are orchestrated through the modulation of intricate cellular signaling networks.

Induction of Apoptosis

Treatment of cancer cells with 8-methoxythis compound (8-MF) has been shown to trigger apoptosis. This is a crucial mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues.

Experimental Evidence:

-

Annexin V-FITC/PI Staining: In studies involving colorectal cancer (CRC) cell lines LoVo and RKO, treatment with 200 μM 8-MF for 24 hours led to a significant increase in the population of early apoptotic cells[1].

-

Nuclear Morphology: DAPI staining of these cells revealed classic apoptotic nuclear changes, such as pyknosis (nuclear shrinkage) and karyorrhexis (fragmentation of the nucleus)[1].

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [1]

-

Cell Seeding: Seed 1 x 10^5 cells per well in 6-well plates and culture overnight.

-

Treatment: Treat the cells with the desired concentration of the test compound (e.g., 200 μM 8-MF) or a vehicle control for the specified duration (e.g., 24 hours).

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer. Add 5 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound derivatives have been observed to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. By arresting cells at specific checkpoints, these compounds prevent their proliferation.

Experimental Evidence:

-

Flow Cytometry: Treatment of colorectal cancer cells with 8-MF for 24 hours resulted in cell cycle arrest. Specifically, LoVo cells showed a decrease in the G0/G1 phase population, while RKO cells accumulated in the S and G2/M phases[1].

-

Gene and Protein Expression: The cell cycle arrest is associated with the dysregulation of cyclins, key regulatory proteins of the cell cycle. In LoVo cells, 8-MF enhanced the mRNA levels of CCNB and CCND, while in RKO cells, it reduced CCNA and CCNB and enhanced CCND and CCNE[1].

-

A dichloromethane fraction from Toddalia asiatica, containing this compound, was found to induce G2/M phase arrest in HT-29 colon cancer cells.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [1]

-

Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound derivatives is not a standalone event but is regulated by upstream signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key player.

Experimental Evidence:

-

Western Blotting: In LoVo and RKO colorectal cancer cells treated with 8-MF, an activation of the MAPK family members p38 and ERK1/2 was observed[1].

-

Molecular Docking: Computational studies suggest that 8-MF can bind to p38 and ERK1/2 proteins, potentially influencing their activity[1].

-

Reactive Oxygen Species (ROS): Studies with a dichloromethane fraction of Toddalia asiatica suggest that the induced cell cycle arrest in HT-29 cells could be a result of increased reactive oxygen species (ROS). Elevated ROS can act as signaling molecules that trigger pathways leading to cell cycle arrest and apoptosis[2][3][4].

Experimental Protocol: Western Blotting for Signaling Proteins [1]

-

Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize the available quantitative data for the cytotoxic effects of 8-methoxythis compound (8-MF) on various cancer cell lines.

Table 1: IC50 Values of 8-Methoxythis compound in Colorectal Cancer Cell Lines [1]

| Cell Line | IC50 (µM) |

| LoVo | 176.8 |

| RKO | 181.6 |

Table 2: Inhibition of Cancer Cell Viability by 8-Methoxythis compound (200 µM for 48h) [1]

| Cell Line | Cancer Type | % Inhibition |

| A549 | Human Lung Cancer | Significant |

| CA922 | Oral Squamous Carcinoma | Significant |

| HepG2 | Hepatocellular Carcinoma | Significant |

| MCF7 | Breast Cancer | Significant |

| MG63 | Osteosarcoma | Significant |

| RKO | Colorectal Cancer | Strongest Inhibition |

Note: The original study states "reduced significantly" without providing exact percentages for all cell lines except for noting RKO had the strongest inhibition.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Signaling Pathway of 8-Methoxythis compound in Colorectal Cancer Cells

Caption: Proposed signaling pathway of 8-methoxythis compound in CRC cells.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for detecting apoptosis via flow cytometry.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution.

Conclusion and Future Directions

The available evidence, predominantly from studies on 8-methoxythis compound, strongly suggests that the this compound scaffold possesses significant anticancer properties. The induction of apoptosis and cell cycle arrest, mediated through the activation of the MAPK signaling pathway, represents a plausible mechanism of action. The potential involvement of reactive oxygen species in these processes warrants further investigation.

Future research should focus on elucidating the specific anticancer activities of this compound itself to confirm that the mechanisms observed for its derivatives are conserved. Comparative studies between this compound and its analogs would be invaluable in understanding structure-activity relationships and optimizing the therapeutic potential of this class of compounds. Furthermore, expanding the investigation to a broader range of cancer cell lines and in vivo models will be crucial for the continued development of this compound-based anticancer agents.

References

- 1. 8-Methoxythis compound-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Derivatives of Flindersine from Toddalia asiatica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a perennial flowering plant with a rich history in traditional medicine across Asia and Africa. It is a valuable source of a diverse array of bioactive secondary metabolites, with alkaloids and coumarins being the most prominent. Among these, flindersine and its natural derivatives, belonging to the pyranoquinoline class of alkaloids, have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the natural derivatives of this compound isolated from Toddalia asiatica, with a focus on their biological activities, the experimental protocols for their study, and the signaling pathways they modulate.

Natural Derivatives of this compound and Related Alkaloids from Toddalia asiatica

Several quinoline alkaloids structurally related to this compound have been isolated from various parts of Toddalia asiatica, primarily the root bark and leaves. These include:

-

This compound: The parent compound of this series.

-

N-methylthis compound: A methylated derivative of this compound.[1]

-

Toddaquinoline: A benzo[h]quinoline alkaloid.[2]

-

Skimmianine: A furoquinoline alkaloid.

-

Integrequinoline

-

Dictamnine

-

Hannine

-

Oxyterihannine

While numerous alkaloids have been identified, comprehensive biological activity data, particularly quantitative data like IC50 and MIC values, are available for only a limited number of these specific this compound derivatives.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and other relevant compounds isolated from Toddalia asiatica.

Table 1: Antimicrobial Activity of this compound from Toddalia asiatica

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | Bacterium | 31.25 | [3] |

| Staphylococcus aureus | Bacterium | 62.5 | [3] |

| Staphylococcus epidermidis | Bacterium | 62.5 | [3] |

| Enterococcus faecalis | Bacterium | 31.25 | [3] |

| Pseudomonas aeruginosa | Bacterium | 250 | [3] |

| Acinetobacter baumannii | Bacterium | 125 | [3] |

| Trichophyton rubrum 57 | Fungus | 62.5 | [3] |

| Trichophyton mentagrophytes | Fungus | 62.5 | [3] |

| Trichophyton simii | Fungus | 62.5 | [3] |

| Epidermophyton floccosum | Fungus | 62.5 | [3] |

| Magnaporthe grisea | Fungus | 250 | [3] |

| Candida albicans | Fungus | 250 | [3] |

Table 2: Cytotoxic and Enzyme Inhibitory Activity of Alkaloids from Toddalia asiatica

| Compound | Activity | Cell Line/Enzyme | IC50 Value | Reference |

| 8-acetonyldihydronitidine | Phosphodiesterase-4 Inhibition | PDE4 | 5.14 µM | [1] |

| Alkaloid Fractions (Benzo[c]phenanthridine and secobenzo[c]phenantridine) | Cytotoxicity | Various cancer cell lines | General potent activity reported | [4] |

| Dihydronitidine | Cytotoxicity | Murine and human lung adenocarcinoma | Selective growth reduction | [2] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives from Toddalia asiatica.

Isolation and Purification of this compound Derivatives

A general workflow for the isolation of quinoline alkaloids from Toddalia asiatica is presented below. Specific conditions may vary based on the target compound and the plant part used.

a. Plant Material Collection and Preparation: The leaves or root bark of Toddalia asiatica are collected, washed, and shade-dried. The dried material is then pulverized into a coarse powder.

b. Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent and progressing to more polar solvents. A common sequence is hexane, followed by chloroform, ethyl acetate, and finally methanol. This can be performed using a Soxhlet apparatus or by cold percolation. The ethyl acetate and methanol extracts are often rich in alkaloids.

c. Fractionation and Purification: The crude alkaloid-containing extract is subjected to chromatographic techniques for separation and purification.

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the compounds of interest. Specific spray reagents, such as Dragendorff's reagent, can be used to visualize alkaloids.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of the isolated compounds to achieve high purity.

d. Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To confirm the absolute structure of crystalline compounds.[3]

Antimicrobial Activity Assays

a. Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum uniformly over the surface of an appropriate agar medium in a Petri dish.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar.

-

Incubate the plates under suitable conditions for the microorganism.

-

Measure the diameter of the zone of inhibition around the disc.

b. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms through which this compound and its derivatives exert their biological effects are an active area of research. For this compound, a specific signaling pathway related to its antidiabetic and antilipidemic effects has been elucidated.

Antidiabetic and Antilipidemic Signaling Pathway of this compound

This compound has been shown to improve insulin sensitivity and enhance glucose uptake in adipose tissue and skeletal muscle. This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells. Additionally, this compound acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Caption: Antidiabetic signaling pathway of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the study of natural products from Toddalia asiatica and the logical relationship in antimicrobial drug discovery.

Caption: General experimental workflow for natural product studies.

Caption: Logical workflow in drug discovery from natural products.

Conclusion and Future Perspectives

This compound and its natural derivatives from Toddalia asiatica represent a promising class of compounds with diverse and significant biological activities. The antimicrobial and antidiabetic properties of this compound are particularly noteworthy, with initial insights into its mechanism of action. However, a significant gap exists in the quantitative biological data for many other this compound-related alkaloids isolated from this plant. Future research should focus on the comprehensive biological screening of these purified compounds to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to unravel the molecular targets and signaling pathways modulated by these promising natural products, which will be instrumental in their development as potential therapeutic agents. The information presented in this guide serves as a foundational resource for researchers dedicated to exploring the pharmacological potential of Toddalia asiatica.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Antibacterial and antifungal activity of this compound isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids from Toddalia asiatica and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Flindersine: A Detailed Protocol for Researchers

Abstract

Flindersine, a pyranoquinoline alkaloid first isolated from Flindersia australis, has attracted significant interest from the scientific community due to its diverse biological activities, including antimalarial, anti-inflammatory, and cytotoxic properties. This application note provides a detailed, step-by-step protocol for the total synthesis of this compound. The synthesis is presented in a two-step sequence, commencing with the preparation of a key intermediate, 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one, followed by an oxidative cyclization to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the chemical synthesis, including detailed experimental procedures, data presentation in tabular format, and visualization of the synthetic pathway.

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, with its fused pyran ring, represents an important subclass of quinoline alkaloids. Its synthesis has been the subject of various chemical investigations, aiming to provide access to this and structurally related compounds for further biological evaluation. The synthetic strategy outlined herein is based on established methodologies for the construction of the 4-hydroxy-2-quinolone core, followed by prenylation and subsequent cyclization.

Synthetic Pathway Overview

The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the synthesis of the 4-hydroxy-2-quinolone scaffold, followed by the introduction of a prenyl group at the C3 position, and a final oxidative cyclization to form the pyran ring.

Figure 1: Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

This step involves the initial construction of the quinolone core followed by prenylation. A common method for the synthesis of the 4-hydroxy-2-quinolone core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. For the purpose of this protocol, we will assume the availability of 4-hydroxy-2-quinolone as a starting material, as its synthesis is a standard procedure. The subsequent prenylation at the C3 position is a crucial step to introduce the necessary precursor for the final cyclization.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the prenylated quinolone intermediate.

Procedure:

-

To a solution of 4-hydroxy-2-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add prenyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one.

Step 2: Oxidative Cyclization to this compound

The final step in the synthesis is the intramolecular oxidative cyclization of the prenylated quinolone intermediate to form the pyran ring of this compound. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective reagent for this transformation.

Reaction Scheme:

Figure 3: Reaction scheme for the DDQ-mediated cyclization to this compound.

Procedure:

-

Dissolve 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one (1.0 eq) in an anhydrous aprotic solvent such as benzene or toluene.

-

Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone byproduct (DDHQ).

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | 4-Hydroxy-2-quinolone | Prenyl bromide, NaH | 60-70 |

| 2 | This compound | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | DDQ | 75-85 |

| Overall | This compound | 4-Hydroxy-2-quinolone | 45-60 |

Table 2: Spectroscopic Data for this compound

| Data Type | Observed Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (dd, J = 8.0, 1.5 Hz, 1H), 7.51 (ddd, J = 8.4, 7.0, 1.5 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H), 7.21 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 6.70 (d, J = 9.9 Hz, 1H), 5.58 (d, J = 9.9 Hz, 1H), 1.49 (s, 6H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.8, 153.5, 139.1, 131.0, 129.8, 122.3, 121.8, 116.3, 115.8, 114.9, 104.2, 78.1, 28.2. |

| Mass Spectrometry (ESI-MS) | m/z 228.1019 [M+H]⁺[1]. |

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The described two-step sequence is a reliable method for obtaining this biologically active alkaloid in good overall yield. The provided experimental procedures and spectroscopic data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery who are interested in this compound and its analogs. Further optimization of reaction conditions may lead to improved yields and scalability of this synthetic route.

References

Application Notes and Protocols for the Isolation and Purification of Flindersine from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flindersine, a quinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial, antifungal, and antidiabetic properties.[1][2] This document provides detailed application notes and protocols for the isolation and purification of this compound from plant sources, primarily focusing on Toddalia asiatica. The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further investigation in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from Toddalia asiatica leaves.

| Parameter | Value | Reference |

| Starting Plant Material | Toddalia asiatica (L.) Lam. leaves | [1] |

| Initial Extraction Method | Successive cold percolation | [3] |

| Extraction Solvents | Hexane, Chloroform, Ethyl Acetate, Methanol | [3] |

| Active Extract | Ethyl Acetate Extract | [1] |

| This compound Content (Dry Weight of Leaves) | 0.361% | [4] |

| Purification Method | Silica Gel Column Chromatography | [4] |

| Final Purity | >98% (by HPLC) | [4] |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Toddalia asiatica.

-

Drying: Air-dry the leaves in the shade for approximately 2-3 weeks until they are brittle.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of this compound

This protocol utilizes a successive extraction method to isolate the ethyl acetate fraction containing this compound.[3]

Materials:

-

Dried and powdered leaves of Toddalia asiatica

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Methanol

-

Large glass percolation columns or flasks

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of the dried, powdered plant material.

-

Hexane Extraction:

-

Soak the powdered leaves in 3 L of n-hexane in a large container for 72 hours at room temperature, with occasional shaking.[3]

-

Filter the mixture through filter paper to separate the hexane extract from the plant material.

-

Collect the plant residue and air-dry it completely.

-

-

Chloroform Extraction:

-

Soak the air-dried plant residue in 3 L of chloroform for 72 hours at room temperature, with occasional shaking.

-

Filter the mixture and air-dry the plant residue.

-

-

Ethyl Acetate Extraction:

-

Soak the air-dried plant residue in 3 L of ethyl acetate for 72 hours at room temperature, with occasional shaking.

-

Filter the mixture to obtain the ethyl acetate extract.

-

Collect the filtrate, which contains this compound.[1]

-

-

Methanol Extraction (Optional):

-

The remaining plant residue can be further extracted with methanol to isolate other polar compounds.

-

-

Concentration of the Ethyl Acetate Extract:

-

Concentrate the ethyl acetate filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude ethyl acetate extract.

-

Record the final weight of the crude extract to calculate the yield.

-

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude ethyl acetate extract using silica gel column chromatography.[4]

Materials:

-

Crude ethyl acetate extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane

-

Ethyl acetate

-

Toluene

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

-

Wash the column with n-hexane.

-

-

Sample Loading:

-

Dissolve the crude ethyl acetate extract in a minimal amount of chloroform or the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). A mobile phase of Toluene: Ethyl acetate (7:3) has also been reported for the separation of similar compounds and can be optimized for this compound.[5]

-

Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

-

-

Monitoring by TLC:

-

Monitor the collected fractions using TLC.

-

Spot a small amount of each fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp at 254 nm.

-

Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

-

-

Isolation of Pure this compound:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

Record the final weight to calculate the yield and determine the purity using analytical techniques like HPLC.

-